Marfey's reagent
Overview
Description
Marfey's Reagent: Description and Historical Development
Marfey's reagent, formally known as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a pre-column derivatizing agent used for the separation of enantiomeric isomers of amino acids and amine compounds. Its historical development and basic implementation have been well-documented, highlighting its applications in amino acid, short peptide, and pharmaceutical compound analysis. The reagent offers advantages over other pre-column derivatization techniques and direct chromatographic separations, although it also has some limitations. Current applications of interest include orthogonal analysis and enantiomeric purity analysis of selenoamino acids using element-specific detection .
Synthesis Analysis of Marfey's Reagent Variants
The synthesis of Marfey's reagent variants has been expanded by using d-amino acids as chiral auxiliaries, which were previously limited to l-amino acids or their amides. These new variants have been successfully applied to the synthesis and separation of diastereomers of (RS)-Mexiletine in human plasma, showing enhanced separation capabilities compared to their l-amino acid counterparts. The synthesis process involves nucleophilic displacement of a fluorine atom in 1,5-difluoro-2,4-dinitrobenzene and has been validated for linearity, accuracy, and precision .
Molecular Structure Analysis and Separation Mechanisms
Marfey's reagent and its variants have been used to study the molecular structure of amino acids and peptides through chromatographic separation of diastereomers. The separation mechanisms involve the formation of diastereomers with different chiral auxiliaries, which can be resolved using various chromatographic techniques. The structural analysis of these diastereomers has been crucial in understanding the stereochemistry of complex mixtures of DL-amino acids, peptides, and non-proteinogenic amino acids .
Chemical Reactions Analysis with Marfey's Reagent
Marfey's reagent has been employed in racemization studies of amino acids and peptides, where it is used to monitor racemization by separating optical isomers of amino acids. The technique has been applied to a wide range of biologically active peptides and their derivatives, allowing for the calculation of racemization rates and the detection of stereochemical consequences of side reactions and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of Marfey's reagent derivatives have been extensively studied, particularly in the context of LC-MS/MS-based separation and quantification. The derivatization reaction rates between amino acids vary, requiring optimization for different amino acids. The stability of Marfey's derivatized analytes and the effects of different chromatographic conditions on separation and detection have been investigated, demonstrating the method's applicability to complex biological matrices .
Relevant Case Studies
Case studies have shown the use of Marfey's reagent in the determination of the absolute configuration of amino acids in peptides, combining Marfey's method with mass spectrometry for nonempirical determination. This advanced approach has addressed limitations of the method and provided guidelines for its rational application . Additionally, the use of Marfey's reagent and its analogs has been assessed in the enantioseparation of amino group-containing drugs and amino acids, providing insights into the separation mechanism and the configuration of enantiomers .
Scientific Research Applications
Enantiomeric Analysis and Separation
Marfey's reagent, known scientifically as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is primarily used for the separation of enantiomeric isomers of amino acids and amine compounds. It serves as a pre-column derivatizing reagent facilitating the chromatographic analysis of amino acids, short peptides, and pharmaceutical compounds. The reagent offers advantages over other pre-column derivatization techniques and direct chromatographic separations, making it a valuable tool in enantiomeric purity analysis of selenoamino acids and other elements (B'hymer, Montes-Bayón, & Caruso, 2003).
Chiral Amino Acid Analysis
Marfey's reagent has been extensively used for the analysis of DL-amino acids, amines, non-proteinogenic amino acids, and peptides/amino acids from microorganisms. Its application extends to the study of cysteine residues in peptides and the evaluation of racemizing characteristics. The reagent has also been utilized for preparing chiral stationary phases (CSPs) for direct enantiomeric resolution (Bhushan & Brückner, 2004).
Advanced Applications in Biological Systems
Updated knowledge on Marfey's reagent includes its use in analyzing protein and non-protein amino acids in bioactive natural products isolated from various organisms and in biologically relevant synthetic peptides. The method's flexibility allows for the synthesis of different structural variants, enhancing its applicability in diverse biological systems (Bhushan & Brückner, 2011).
LC/MS-Based Applications
Marfey's reagent has been adapted for use in combination with liquid chromatography/mass spectrometry (LC/MS) for determining the absolute configuration of amino acids in peptides. This method, known as the advanced Marfey's method, addresses the limitations of the traditional approach and provides a nonempirical means to determine amino acid configurations (Fujii et al., 1997).
Capillary Electrophoresis and Micellar Electrokinetic Resolution
Marfey's reagent is instrumental in the separation of amino acid enantiomers and peptide isomers through high-performance capillary electrophoresis (HPCE). This method, particularly when used with micellar electrokinetic chromatography, allows for the unequivocal identification of D-amino acids in samples (Tran, Blanc, & Leopold, 1990).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBHLFDJOJGP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241932 | |
Record name | Marfey's reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Marfey's reagent | |
CAS RN |
95713-52-3 | |
Record name | Marfey's reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095713523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marfey's reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha -(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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